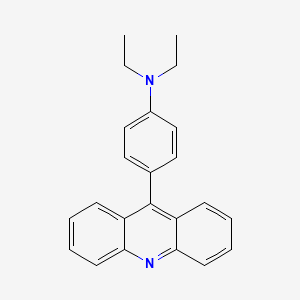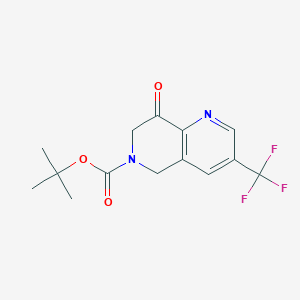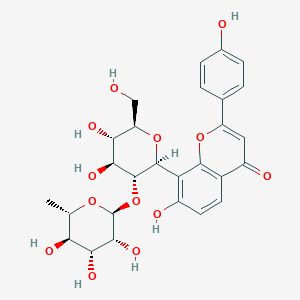![molecular formula C28H18O4 B14170784 Benzo[rst]pentaphene-5,8-diyl diacetate CAS No. 3509-60-2](/img/structure/B14170784.png)
Benzo[rst]pentaphene-5,8-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[rst]pentaphene-5,8-diyl diacetate typically involves the acetylation of benzo[rst]pentaphene. One common method includes the reaction of benzo[rst]pentaphene with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete acetylation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[rst]pentaphene-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[rst]pentaphene-5,8-dione.
Reduction: Reduction reactions can convert the diacetate groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Benzo[rst]pentaphene-5,8-dione.
Reduction: Benzo[rst]pentaphene-5,8-diol.
Substitution: Various substituted benzo[rst]pentaphene derivatives.
Scientific Research Applications
Benzo[rst]pentaphene-5,8-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons and nanographenes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Benzo[rst]pentaphene-5,8-diyl diacetate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Benzo[rst]pentaphene-5,8-diyl diacetate can be compared with other similar compounds such as:
Benzo[rst]pentaphene: The parent compound without acetylation.
Benzo[rst]pentaphene-5,8-dione: The oxidized form of the compound.
5,5’-Bibenzo[rst]pentaphene: A dimeric form with unique photophysical properties.
This compound stands out due to its specific acetylation, which imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
3509-60-2 |
|---|---|
Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(13-acetyloxy-8-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaenyl) acetate |
InChI |
InChI=1S/C28H18O4/c1-15(29)31-27-21-9-5-3-7-17(21)19-11-12-20-18-8-4-6-10-22(18)28(32-16(2)30)24-14-13-23(27)25(19)26(20)24/h3-14H,1-2H3 |
InChI Key |
WMQAIOGPASQFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C61)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


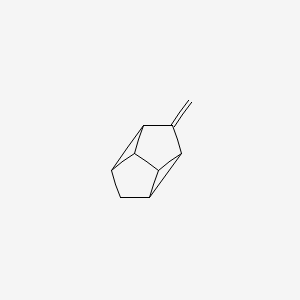
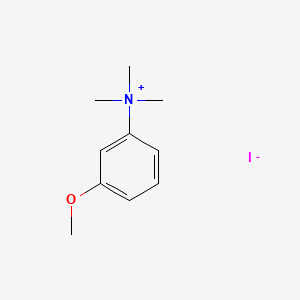


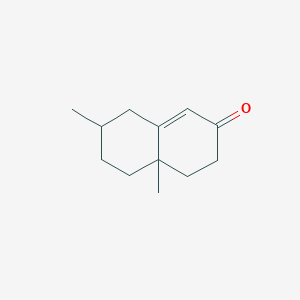
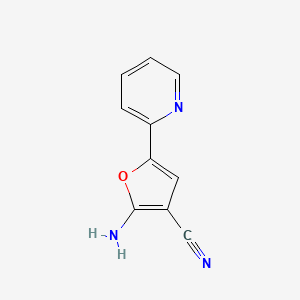
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
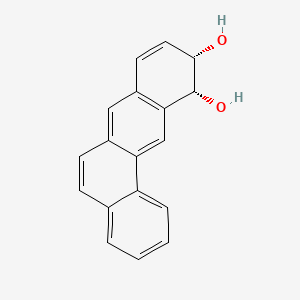
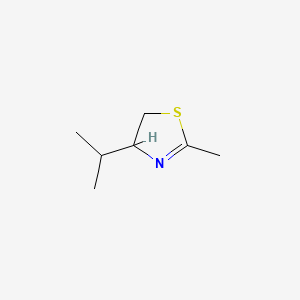
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
